molecular formula C14H18N2O2 B3050546 tert-Butyl ((1H-indol-5-yl)methyl)carbamate CAS No. 267875-62-7

tert-Butyl ((1H-indol-5-yl)methyl)carbamate

Cat. No.: B3050546
CAS No.: 267875-62-7
M. Wt: 246.3 g/mol
InChI Key: KXLKVGMKXJWVMZ-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-indol-5-yl)methyl)carbamate: is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1H-indol-5-yl)methyl)carbamate typically involves the protection of the indole nitrogen and the introduction of the tert-butyl carbamate group. One common method starts with the formylation of 4-bromo-1H-indole at the 3-position using the Vilsmeier-Haack reaction, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced to an alcohol using sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1H-indol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic aldehydes or carboxylic acids.

    Reduction: Benzylic alcohols.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

tert-Butyl ((1H-indol-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-5-yl)methyl)carbamate involves its interaction with biological targets, primarily through its indole moiety. The indole ring can participate in various biochemical pathways, including binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1H-indol-3-yl)methylcarbamate
  • tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

Uniqueness

tert-Butyl ((1H-indol-5-yl)methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

tert-butyl N-(1H-indol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-12-11(8-10)6-7-15-12/h4-8,15H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKVGMKXJWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652377
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-62-7
Record name tert-Butyl [(1H-indol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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